

A Comparative Guide to 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of lathyrane diterpenoids, a class of natural compounds to which **17-Hydroxyisolathyrol** belongs. Due to a lack of specific experimental data for **17-Hydroxyisolathyrol**, this document focuses on the well-documented activities of other lathyrane diterpenoids isolated from Euphorbia species. The information presented herein, including experimental data and mechanistic insights, is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this compound class.

Introduction to 17-Hydroxyisolathyrol and Lathyrane Diterpenoids

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane type, isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are characterized by a unique tricyclic 5/11/3-membered ring system and are known to be highly oxygenated and often acylated.[1] This class of compounds has garnered significant scientific interest due to a range of promising biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2]

Comparative Biological Activities of Lathyrane Diterpenoids



While direct head-to-head studies involving **17-Hydroxyisolathyrol** are not currently available in the scientific literature, extensive research on other lathyrane diterpenoids provides a strong basis for understanding its potential biological profile. The primary activities investigated for this class of compounds are cytotoxicity against various cancer cell lines, the ability to reverse multidrug resistance in cancer cells, and anti-inflammatory properties.

Cytotoxic Activity

Numerous lathyrane diterpenoids isolated from Euphorbia lathyris and other Euphorbia species have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The potency of these compounds appears to be influenced by the specific substitution patterns on the lathyrane skeleton.



Compound/Extract	Cell Line	IC50 (µM)	Reference
Euphorbia Factor L28	786-0 (Renal Cancer)	9.43	[3][4]
HepG2 (Liver Cancer)	13.22	[3][4]	
Euphorbia Factor L12	C6 (Glioma)	12.4	[5]
MCF-7 (Breast Cancer)	20.1	[5]	
Euphorbia Factor L16	C6 (Glioma)	36.2	[5]
MCF-7 (Breast Cancer)	24.5	[5]	
Euphorbia Factor L18	C6 (Glioma)	21.3	[5]
MCF-7 (Breast Cancer)	19.8	[5]	
Diterpene 21	MCF-7 (Breast Cancer)	2.6	[6]
4T1 (Breast Cancer)	5.2	[6]	
HepG2 (Liver Cancer)	13.1	[6]	_
Diterpene 25	MCF-7 (Breast Cancer)	5.5	[6]
4T1 (Breast Cancer)	8.6	[6]	
HepG2 (Liver Cancer)	1.3	[6]	_

Multidrug Resistance (MDR) Reversal Activity

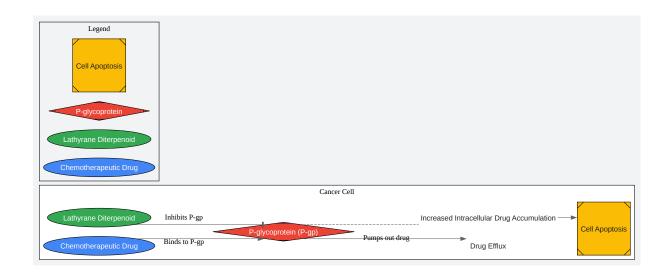
A significant area of research for lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells, which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2][7] Several lathyrane diterpenoids have been shown to enhance the efficacy of conventional chemotherapeutic drugs in resistant cancer cell lines.



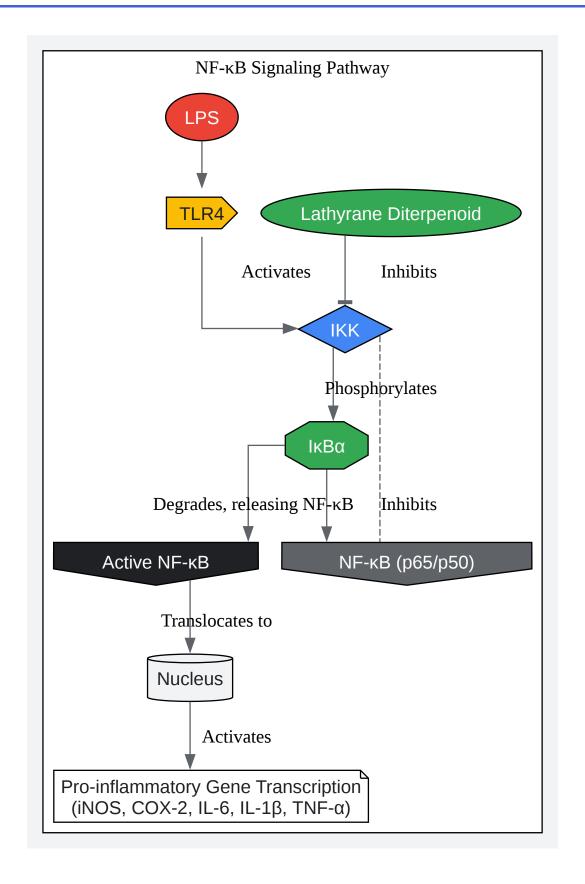
Compound	Cell Line	Reversal Fold	Reference
Euphorantester B	MCF-7/ADR	Comparable to Verapamil	[8]
Lathyrane Diterpenes (compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23)	HepG2/ADR	10.05 - 448.39	[7]
Diterpene 25	-	16.1 (higher than Verapamil)	[6]

The proposed mechanism for this activity involves the lathyrane diterpenoids acting as competitive substrates or inhibitors of P-gp, thereby preventing the efflux of co-administered cytotoxic drugs.[7]









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